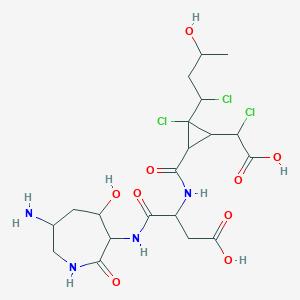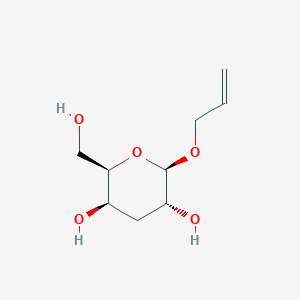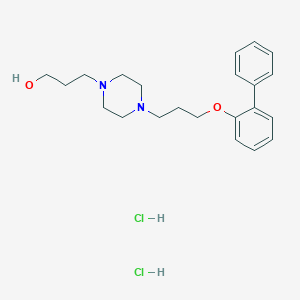
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, also known as carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. Carvedilol works by blocking the effects of adrenaline on the heart and blood vessels, which can help to decrease blood pressure and improve heart function. In
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of adrenaline on these tissues. This leads to a decrease in heart rate, cardiac output, and blood pressure, which can improve heart function and reduce the workload on the heart.
Biochemical and Physiological Effects
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving endothelial function. It has also been shown to improve insulin sensitivity and lipid metabolism, which may be beneficial for patients with metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for use in lab experiments, including its availability as a commercially available drug, its well-established safety profile, and its ability to be easily administered to animals. However, there are some limitations to using 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride in lab experiments, including its potential to interact with other drugs and its variable pharmacokinetics in different animal species.
Zukünftige Richtungen
There are several future directions for research on 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, including investigating its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. In addition, further research is needed to understand the mechanisms underlying its beneficial effects on these conditions, as well as its potential side effects and interactions with other drugs. Finally, there is a need for more studies to explore the optimal dosing and administration of this compound for different patient populations.
Synthesemethoden
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-biphenylyl-3-chloropropanol with piperazine and subsequent reduction with sodium borohydride. The resulting product is then reacted with 1-chloro-3-(tert-butoxycarbonyl)propan-2-ol to form the final product, which is purified and crystallized to obtain 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride dihydrochloride.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic effects on heart failure, high blood pressure, and angina. In addition, it has also been investigated for its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. Carvedilol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects on these conditions.
Eigenschaften
CAS-Nummer |
125849-28-7 |
|---|---|
Molekularformel |
C22H32Cl2N2O2 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
3-[4-[3-(2-phenylphenoxy)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c25-18-6-12-23-14-16-24(17-15-23)13-7-19-26-22-11-5-4-10-21(22)20-8-2-1-3-9-20;;/h1-5,8-11,25H,6-7,12-19H2;2*1H |
InChI-Schlüssel |
UDFFIBVNHUXKOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Andere CAS-Nummern |
125849-28-7 |
Synonyme |
4-(3-((1,1'-Biphenyl)-2-yloxy)propyl)-1-piperazineethanol, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



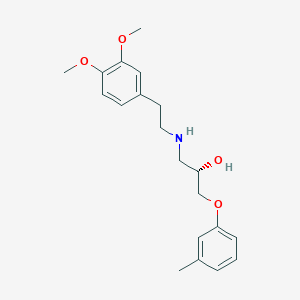
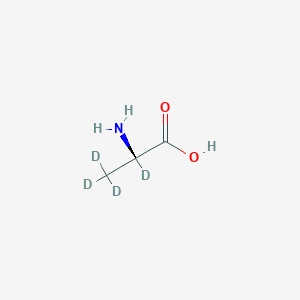
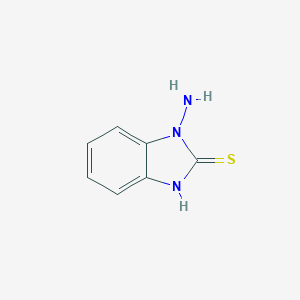
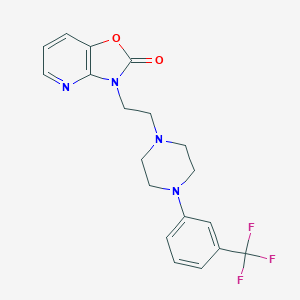
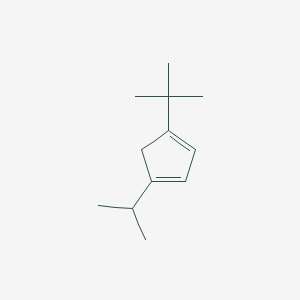
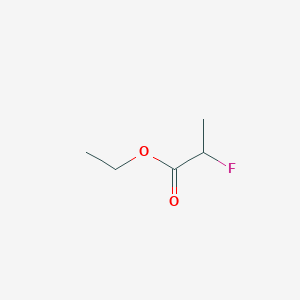
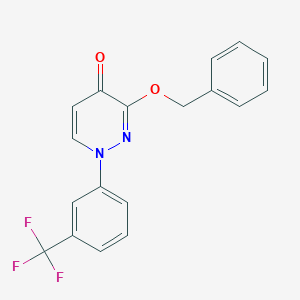
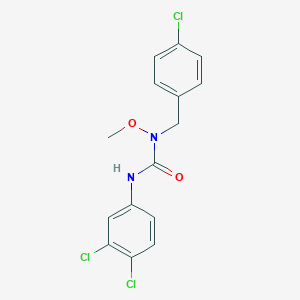
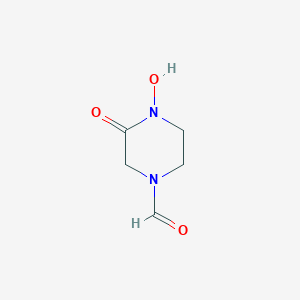
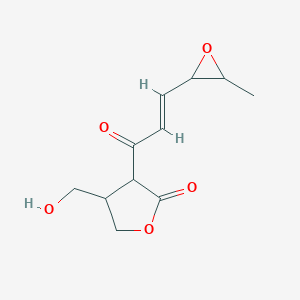
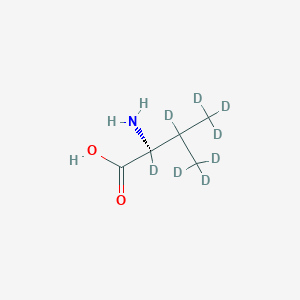
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
